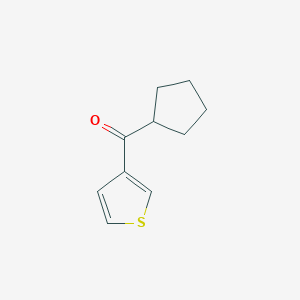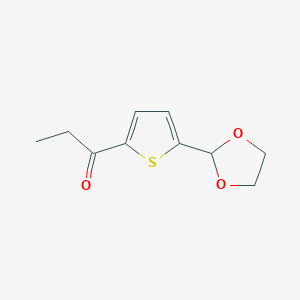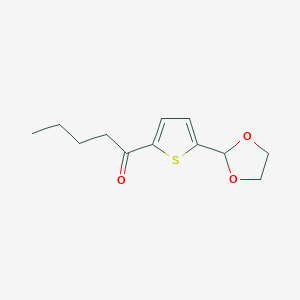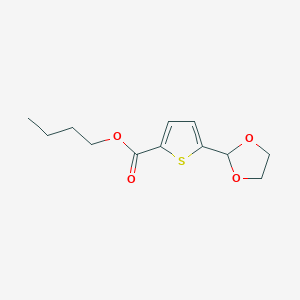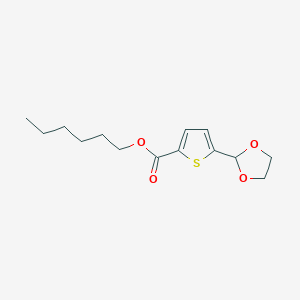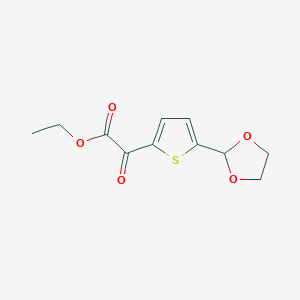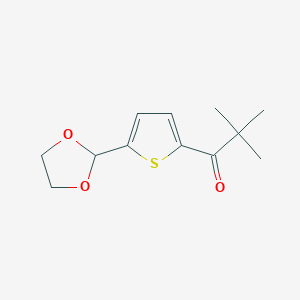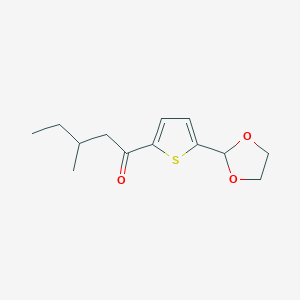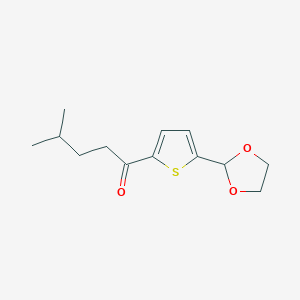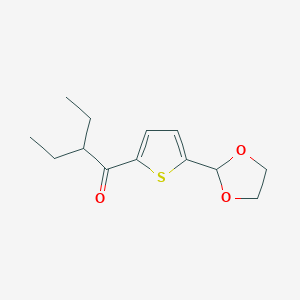
5-(3-Fluorophenyl)-5-oxovaleronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-5-oxovaleronitrile: is an organic compound characterized by the presence of a fluorophenyl group, a ketone group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-Fluorophenyl)-5-oxovaleronitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Knoevenagel condensation reaction, where 3-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ketone group may be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(3-Fluorophenyl)-5-hydroxyvaleronitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 5-(3-Fluorophenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(3-Fluorophenyl)-5-hydroxyvaleronitrile.
Substitution: Various substituted derivatives of the fluorophenyl group.
科学研究应用
Chemistry:
5-(3-Fluorophenyl)-5-oxovaleronitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology:
In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine:
The compound’s potential as a pharmacophore makes it a valuable candidate for drug discovery and development. Its derivatives may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ketone and nitrile groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
- 5-(3-Chlorophenyl)-5-oxovaleronitrile
- 5-(3-Bromophenyl)-5-oxovaleronitrile
- 5-(3-Methylphenyl)-5-oxovaleronitrile
Comparison:
Compared to its analogs, 5-(3-Fluorophenyl)-5-oxovaleronitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the fluorinated compound may show enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable scaffold in drug design.
属性
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCPSKGUVMJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642216 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-18-5 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
